7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a sulfonyl group, which significantly influences its chemical reactivity and potential biological activity. The compound's structure allows for various synthetic applications, particularly in medicinal chemistry, where it serves as a scaffold for developing new therapeutic agents.
This compound can be classified under the category of azabicyclic compounds, which are characterized by their bicyclic structure containing nitrogen atoms. Specifically, 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is derived from the bicyclo[4.1.0] framework, which is known for its unique ring system that contributes to its chemical properties and reactivity.
The synthesis of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions using sulfonyl azides and bicyclic alkenes as starting materials. Transition metal catalysts, such as palladium or rhodium, are often employed to enhance yield and selectivity during these reactions.
The molecular formula of 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane is , with a molecular weight of approximately 203.30 g/mol. The compound features a bicyclic structure that includes a nitrogen atom in one of the rings.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2S |
| Molecular Weight | 203.30 g/mol |
| IUPAC Name | 7-propan-2-ylsulfonyl-7-azabicyclo[4.1.0]heptane |
| InChI | InChI=1S/C9H17NO2S/c1-7(2)13(11,12)10-8-5-3-4-6-9(8)10/h7-9H,3-6H2,1-2H3 |
| InChI Key | VPKGSEKYZGMXMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1C2C1CCCC2 |
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane primarily revolves around its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl group. This allows for interactions with various biological targets, potentially leading to therapeutic effects.
The compound exhibits a solid state at room temperature and is soluble in polar solvents due to its sulfonyl group.
Key chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry.
7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane has significant potential in scientific research, particularly in medicinal chemistry where it can serve as a scaffold for designing new drugs targeting specific biological pathways. Its unique structural features enable the development of compounds with enhanced biological activity and selectivity against various diseases.
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0